Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt is a chemical compound that features a benzaldehyde moiety substituted with a carboxy-methoxy group, which is further neutralized with a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt typically involves the reaction of benzaldehyde with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with sodium hydroxide to yield the sodium salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as crystallization or filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the nucleophile used but often result in substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt involves its interaction with various molecular targets. The carboxy-methoxy group can participate in hydrogen bonding and electrostatic interactions, while the benzaldehyde moiety can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: Lacks the carboxy-methoxy group and sodium ion, making it less soluble in water.
Sodium benzoate: Contains a benzoate group instead of a benzaldehyde moiety, leading to different reactivity.
Carboxymethyl cellulose: A polymeric derivative with carboxymethyl groups, used in different applications.
Uniqueness
Benzaldehyde, 2-(carboxy-methoxy)-, sodium salt is unique due to its combination of a benzaldehyde moiety with a carboxy-methoxy group and sodium ion. This structure imparts specific solubility, reactivity, and biological activity that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
64038-41-1 |
---|---|
Molekularformel |
C9H7NaO4 |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
sodium;2-(2-formylphenoxy)acetate |
InChI |
InChI=1S/C9H8O4.Na/c10-5-7-3-1-2-4-8(7)13-6-9(11)12;/h1-5H,6H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
CZYOIXWXYGXNKZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.